molecular formula C17H15NO2S B1269778 1-Benzylindole-3-thioacetic acid CAS No. 524035-97-0

1-Benzylindole-3-thioacetic acid

Cat. No.: B1269778
CAS No.: 524035-97-0
M. Wt: 297.4 g/mol
InChI Key: AWNSSDYXGNZKMK-UHFFFAOYSA-N
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Description

1-Benzylindole-3-thioacetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound, in particular, features an indole ring system attached to an acetic acid moiety via a thioether linkage, making it a unique structure with potential biological significance.

Mechanism of Action

    Target of Action

    The primary target of this compound is the FtsZ protein, a key functional protein in bacterial cell division . This protein is currently considered a potential target for the development of novel antibacterial agents .

    Biochemical Pathways

    The compound is likely to affect the pathways related to bacterial cell division due to its interaction with the FtsZ protein . The downstream effects of this interaction could include the disruption of bacterial growth and proliferation.

    Result of Action

    The molecular and cellular effects of the compound’s action would likely include the disruption of bacterial cell division, leading to the inhibition of bacterial growth and proliferation .

Preparation Methods

The synthesis of acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]- typically involves the reaction of 1-(phenylmethyl)-1h-indole-3-thiol with acetic acid derivatives under specific conditions. One common method involves the use of acetic anhydride as a reagent in the presence of a base such as pyridine to facilitate the formation of the thioether bond . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Benzylindole-3-thioacetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives .

Properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c19-17(20)12-21-16-11-18(10-13-6-2-1-3-7-13)15-9-5-4-8-14(15)16/h1-9,11H,10,12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNSSDYXGNZKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401224625
Record name 2-[[1-(Phenylmethyl)-1H-indol-3-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649161
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

524035-97-0
Record name 2-[[1-(Phenylmethyl)-1H-indol-3-yl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524035-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[1-(Phenylmethyl)-1H-indol-3-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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